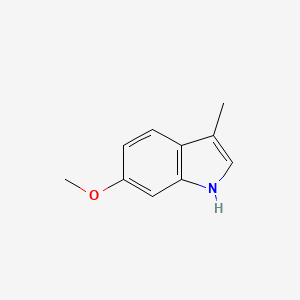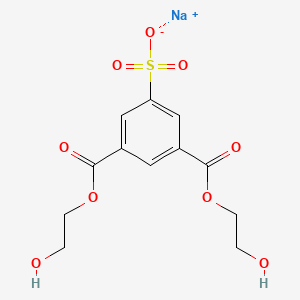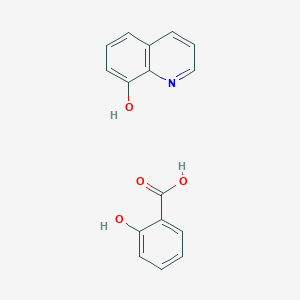
8-Hydroxyquinoline salicylate
Descripción general
Descripción
8-Hydroxyquinoline salicylate is a heterocyclic phenol and derivative of quinoline with antiseptic, disinfectant, and pesticide properties . It is used as a stabilizer for hydrogen peroxide, where it is sometimes added in cosmetic products . It is a colorless solid, and its conjugate base is a chelating agent, which is used for the quantitative determination of metal ions .
Synthesis Analysis
The synthesis of 8-Hydroxyquinoline derivatives has been the subject of numerous studies . For instance, Ökten and coworkers described the synthesis of 5,7-dibromo-8-hydroxyquinoline in excellent yield via reaction of 8-hydroxyquinoline with two equivalents of bromine in chloroform .Molecular Structure Analysis
8-Hydroxyquinoline salicylate has a molecular structure that consists of a pyridine ring fused to phenol, in which the hydroxyl group is attached to position 8 . The molecular structure of 8-Hydroxyquinoline salicylate can be represented by the chemical formula C16H13NO4 .Physical And Chemical Properties Analysis
8-Hydroxyquinoline salicylate is a beige to brown crystalline powder . It is soluble in hot alcohol, ether, and benzene, but insoluble in water . It can volatilize with water vapor and sublimate at 100℃ . It has a phenol odor .Aplicaciones Científicas De Investigación
1. Medicinal Chemistry and Biological Activities
8-Hydroxyquinoline (8-HQ) has emerged as a crucial heterocyclic scaffold in medicinal chemistry due to its significant biological activities. It has attracted attention for developing potent, broad-spectrum drug molecules targeting life-threatening diseases like cancer, HIV, neurodegenerative disorders, etc. The metal chelation properties of 8-hydroxyquinoline and its derivatives enhance their potential as drug candidates for various diseases (Gupta, Luxami, & Paul, 2021).
2. Applications in Metallosupramolecular Chemistry
8-Hydroxyquinoline is a versatile ligand in coordination chemistry, primarily used for analytical purposes. Its complexes have seen a resurgence in synthetic coordination chemistry, leading to the development of new supramolecular sensors, emitting devices, and self-assembled aggregates (Albrecht, Fiege, & Osetska, 2008).
3. Therapeutic Applications in Neurodegenerative Disorders
The family of 2-substituted 8HQs, including PBT2 (Prana Biotechnology Ltd.), has been proposed for treating Alzheimer's disease (AD). These compounds act as metal chaperones, disaggregate metal-enriched amyloid plaques, inhibit Cu/Aβ redox chemistry, and reverse the AD phenotype in transgenic animal models (Kenche et al., 2013).
4. Charge Density Studies and Cocrystallization
Experimental studies of electron density distribution in 8-hydroxyquinoline cocrystallized with salicylic acid have provided insights into intermolecular hydrogen bonds and π-π interactions. This understanding has implications in designing molecular structures for various applications (Nguyen, Groundwater, Platts, & Hibbs, 2012).
5. Analysis of Labile Aluminium Species in Soils
8-Hydroxyquinoline (HQN) and salicylic acid (SA) ligand groups have been employed for the fractionation of labile Al species in acid soils, offering methods for environmental risk assessment and Al pollution soil monitoring (Matúš & Kubová, 2006).
6. Synthesis and Biological Activity in Pharmacology
8-HQ derivatives display a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects. Their therapeutic value and potential as building blocks for pharmacologically active scaffolds are significant, leading to the development of drugs against various diseases (Saadeh, Sweidan, & Mubarak, 2020).
7. Structural Perspective in Medicinal Chemistry
8-Hydroxyquinolines are explored for new drug candidates due to their neuroprotective, anticancer, antibacterial, and antifungal activities. The synthetic versatility of 8-hydroxyquinoline allows the generation of numerous multifunctional analogues with metal-binding motifs (Oliveri & Vecchio, 2016).
Safety and Hazards
8-Hydroxyquinoline salicylate is considered hazardous. It is toxic if swallowed, may cause an allergic skin reaction, causes serious eye damage, and may damage fertility or the unborn child . It is very toxic to aquatic life with long-lasting effects . Safety measures include avoiding contact with skin and eyes, not breathing dust, and handling in accordance with good industrial hygiene and safety practice .
Direcciones Futuras
8-Hydroxyquinoline derivatives represent an important type of “privileged structure”, possessing a rich diversity of biological properties . Numerous encouraging investigations have demonstrated that this privileged structure should be further exploited for therapeutic applications in the future . In addition, several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .
Propiedades
IUPAC Name |
2-hydroxybenzoic acid;quinolin-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO.C7H6O3/c11-8-5-1-3-7-4-2-6-10-9(7)8;8-6-4-2-1-3-5(6)7(9)10/h1-6,11H;1-4,8H,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEKBPHGLUYFOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)O.C1=CC2=C(C(=C1)O)N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045081 | |
| Record name | 8-Quinolinol salicylic acid (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2439-07-8 | |
| Record name | 8-Hydroxyquinoline salicylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2439-07-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxyquinoline salicylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002439078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC3907 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3907 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Quinolinol salicylic acid (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Salicylic acid, compound with quinolin-8-ol (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.689 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXYQUINOLINE SALICYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98Z1AMM4PS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



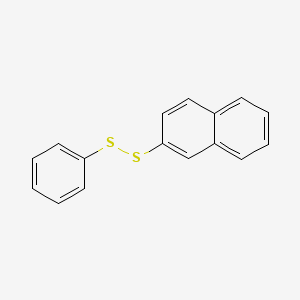
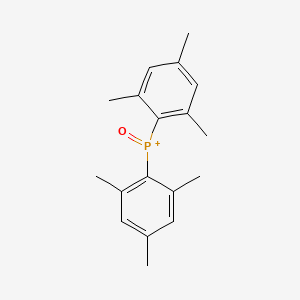
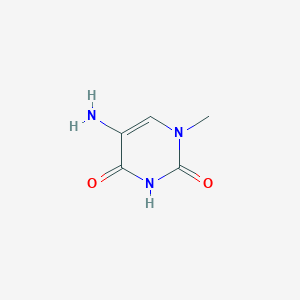
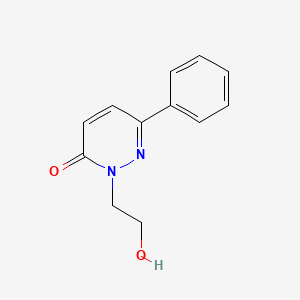
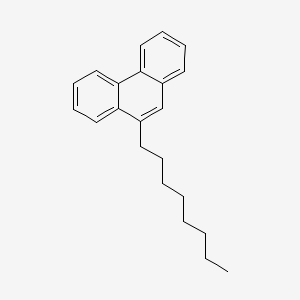
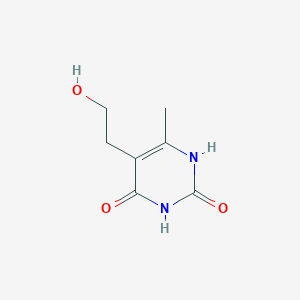



![Phosphonic acid, [(2-cyanophenyl)methyl]-, diethyl ester](/img/structure/B3050153.png)

![Benzo[h]-1,6-naphthyridine, 5-chloro-](/img/structure/B3050155.png)
